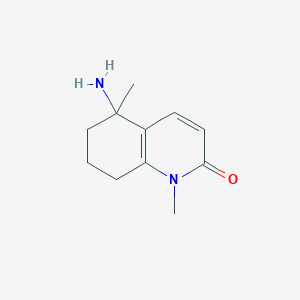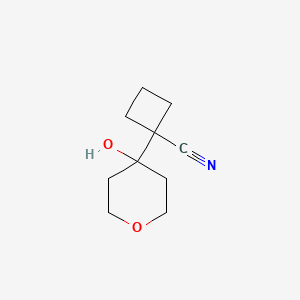
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutanecarbonitrile core with a hydroxytetrahydropyran substituent, making it a unique structure for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclobutanecarbonitrile derivative with a hydroxytetrahydropyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutanecarbonyl derivatives.
Reduction: Formation of cyclobutanecarbonitrile amines.
Substitution: Formation of halogenated cyclobutanecarbonitrile derivatives.
科学的研究の応用
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but contains a piperidine ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains an ethanone group instead of a cyclobutanecarbonitrile core.
Uniqueness
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core and a hydroxytetrahydropyran substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-7H2 |
InChIキー |
BJDMXNDAIZDSND-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2(CCOCC2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
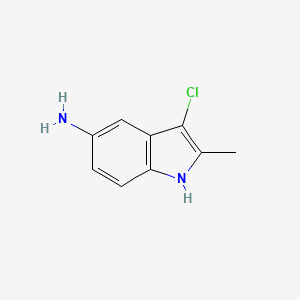
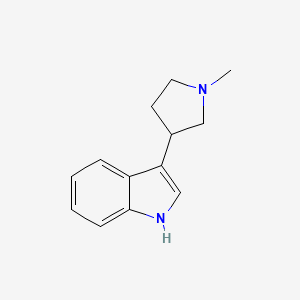
![[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]benzene](/img/structure/B8700931.png)
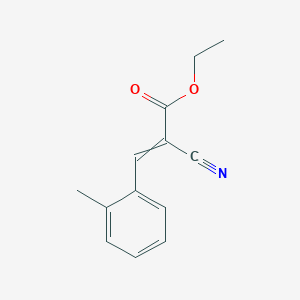
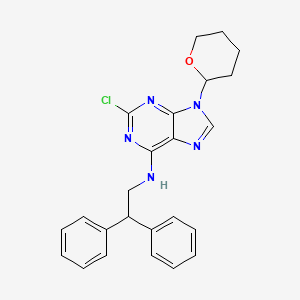
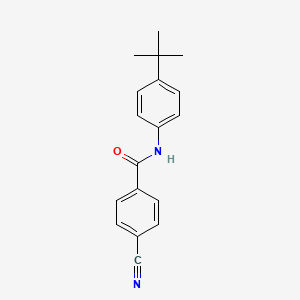
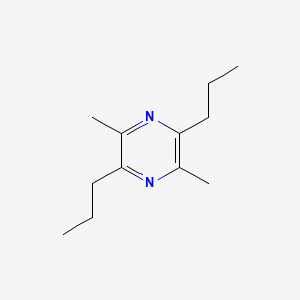
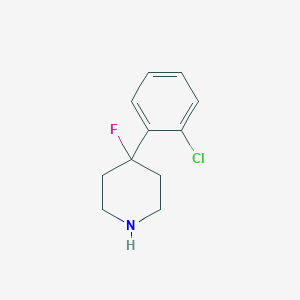
![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
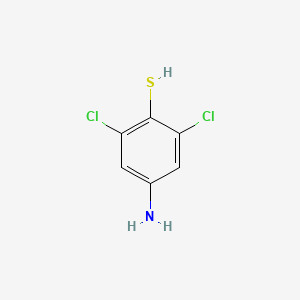
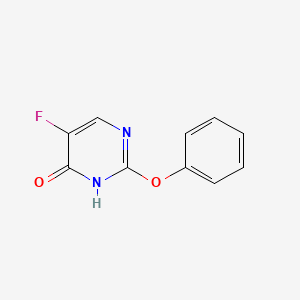
![5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8701009.png)
